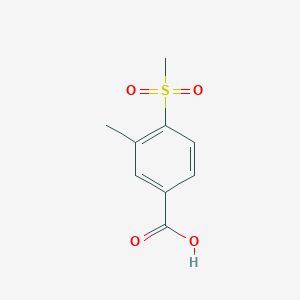

3-Methyl-4-(methylsulfonyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methyl-4-methylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4S/c1-6-5-7(9(10)11)3-4-8(6)14(2,12)13/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVBNILACPMFONW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701280016 | |

| Record name | 3-Methyl-4-(methylsulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701280016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186663-65-9 | |

| Record name | 3-Methyl-4-(methylsulfonyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186663-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-4-(methylsulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701280016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-Methyl-4-(methylsulfonyl)benzoic acid, a compound with the molecular formula C₉H₁₀O₄S, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant case studies, supported by research findings and data tables.

Chemical Structure and Properties

The structure of this compound features a benzoic acid core with a methyl group and a methylsulfonyl group attached to the benzene ring. This unique arrangement contributes to its chemical reactivity and biological interactions.

1. Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies have shown that derivatives with methylsulfonyl groups can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes, particularly those involved in inflammatory pathways:

- Na+/H+ Exchanger Inhibition : A study demonstrated that derivatives of benzoic acid can inhibit the Na+/H+ exchanger, which is beneficial during cardiac ischemia and reperfusion, preserving cellular integrity .

- Acetylcholinesterase Inhibition : Some derivatives have shown promise as acetylcholinesterase inhibitors, which are critical in treating neurodegenerative diseases like Alzheimer's .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Binding Affinity : The methylsulfonyl group enhances binding to specific receptors or enzymes, modulating their activity and influencing biochemical pathways related to inflammation and pain response.

- Structural Activity Relationship (SAR) : Variations in substituents on the benzoic acid ring significantly affect the compound's potency and selectivity against target enzymes .

Case Studies

Several studies highlight the biological activity of this compound and its derivatives:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anti-inflammatory effects | Demonstrated inhibition of pro-inflammatory cytokines in vitro. |

| Study 2 | Na+/H+ exchanger inhibition | Showed cardioprotective effects during ischemia-reperfusion injury. |

| Study 3 | Acetylcholinesterase inhibition | Identified as a potent inhibitor with implications for Alzheimer's treatment. |

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 3-methyl-4-(methylsulfonyl)benzoic acid can be achieved through various methods, often involving the functionalization of benzoic acid derivatives. Notably, it serves as an intermediate in the production of other sulfonyl-substituted benzoic acids, which are important in herbicide formulations . The ability to modify the methylsulfonyl group allows for the development of compounds with enhanced biological activity.

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects, making it a candidate for developing new antibacterial agents .

- Anti-inflammatory Effects : Its derivatives have been investigated for anti-inflammatory properties, suggesting potential use in treating inflammatory diseases .

- Herbicidal Activity : As an intermediate in herbicide synthesis, it shows promise in agricultural applications. Compounds derived from it have been noted for their effectiveness against various plant pathogens .

Case Study 1: Antimicrobial Research

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results demonstrated significant inhibition of bacterial growth, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Herbicide Development

In agricultural research, derivatives of this compound were tested for their effectiveness in weed control. The findings revealed that specific formulations exhibited higher efficacy compared to existing herbicides, suggesting that this compound could enhance crop yield by effectively managing weed populations .

Potential Therapeutic Uses

Given its biological activities, this compound may have several therapeutic applications:

- Pharmaceutical Development : Its role as an antimicrobial agent could lead to the formulation of new drugs targeting resistant bacterial strains.

- Anti-inflammatory Treatments : Further exploration into its anti-inflammatory properties may yield new treatments for conditions like arthritis or inflammatory bowel disease.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.